molecular formula C24H25ClN6O2 B15142289 Axl-IN-3

Axl-IN-3

Cat. No.: B15142289
M. Wt: 464.9 g/mol
InChI Key: HXMXYFUYRVGKEH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Axl-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.

Chemical Reactions Analysis

Axl-IN-3 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of this compound with different functional groups.

Scientific Research Applications

Axl-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the role of AXL in various chemical processes and to develop new synthetic methodologies.

    Biology: this compound is used to investigate the biological functions of AXL, including its role in cell signaling, migration, and immune regulation.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with AXL overexpression.

    Industry: this compound is used in the development of new drugs and therapeutic strategies targeting AXL.

Mechanism of Action

Axl-IN-3 exerts its effects by inhibiting the activity of the AXL receptor tyrosine kinase. The mechanism involves the binding of this compound to the ATP-binding site of AXL, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes such as proliferation, migration, and survival, which are critical for cancer progression . The molecular targets and pathways involved include the PI3K/AKT, MAPK/ERK, and STAT3 signaling pathways .

Comparison with Similar Compounds

Axl-IN-3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting AXL. Similar compounds include:

This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a more favorable candidate for therapeutic development .

Properties

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

IUPAC Name

6-chloro-3-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]-1H-indazol-5-amine

InChI

InChI=1S/C24H25ClN6O2/c1-32-19-4-2-17(3-5-19)31-11-15(10-26-31)24-20-8-23(21(25)9-22(20)28-29-24)27-16-6-7-30(12-16)18-13-33-14-18/h2-5,8-11,16,18,27H,6-7,12-14H2,1H3,(H,28,29)/t16-/m1/s1

InChI Key

HXMXYFUYRVGKEH-MRXNPFEDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)N[C@@H]5CCN(C5)C6COC6)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)NC5CCN(C5)C6COC6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.